5-Fluoro-2-{[2-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine
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Overview
Description
5-Fluoro-2-{[2-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is a complex organic compound that features fluorinated pyridine and pyrimidine rings. The presence of fluorine atoms in the structure imparts unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . This reaction produces substituted 2-fluoro-5-fluoroalkoxypyridines in good to high yields.
Industrial Production Methods
Industrial production of fluorinated pyridines often relies on scalable and efficient synthetic routes. The use of fluorinating reagents and reliable fluorination technology has accelerated the development of fluorinated chemicals . The high availability of fluorinated synthetic blocks and effective fluorinating reagents are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-{[2-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, hydrofluoric acid, and various oxidizing and reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridines.
Scientific Research Applications
5-Fluoro-2-{[2-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-{[2-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the structure enhance its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylpyridine: A simpler fluorinated pyridine with similar chemical properties.
5-Fluoro-2-methylpyridine: Another fluorinated pyridine with comparable reactivity.
Uniqueness
5-Fluoro-2-{[2-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is unique due to its complex structure, which combines multiple fluorinated rings and functional groups. This complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H20F2N4O2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone |
InChI |
InChI=1S/C19H20F2N4O2/c1-12-5-16(22-8-15(12)21)17(26)25-9-13-3-2-4-19(13,10-25)11-27-18-23-6-14(20)7-24-18/h5-8,13H,2-4,9-11H2,1H3 |
InChI Key |
NBKWYPUEWYZSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)N2CC3CCCC3(C2)COC4=NC=C(C=N4)F |
Origin of Product |
United States |
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